molecular formula C16H22ClN3O2 B6149296 tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate CAS No. 1823790-57-3

tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate

Cat. No.: B6149296
CAS No.: 1823790-57-3
M. Wt: 323.82 g/mol
InChI Key: CQHWADQGYMFZQX-UHFFFAOYSA-N
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Description

Research Applications and Value tert-Butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate ( 1823790-57-3) is a valuable spirocyclic building block in pharmaceutical research and development . Its complex molecular architecture, featuring a spiro junction between a piperidine and a dihydropyrrolopyridine ring, along with reactive chloro and Boc-protected amine functional groups, makes it a versatile intermediate for constructing diverse chemical libraries . The scaffold is primarily investigated as a key synthon in the synthesis of biologically active molecules, particularly for central nervous system (CNS) disorders and oncology research . The spirocyclic framework is often explored to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles. The chloro substituent and the Boc-protected amine provide critical sites for further synthetic modification, enabling medicinal chemists to explore extensive structure-activity relationships (SAR) . Handling and Usage The compound requires cold-chain transportation and storage to ensure stability . As with all research chemicals, this product is strictly for Research Use Only . It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1823790-57-3

Molecular Formula

C16H22ClN3O2

Molecular Weight

323.82 g/mol

IUPAC Name

tert-butyl 6-chlorospiro[1,2-dihydropyrrolo[3,2-c]pyridine-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C16H22ClN3O2/c1-15(2,3)22-14(21)20-6-4-16(5-7-20)10-19-12-8-13(17)18-9-11(12)16/h8-9,19H,4-7,10H2,1-3H3

InChI Key

CQHWADQGYMFZQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CNC3=CC(=NC=C23)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Precursor Preparation: Piperidine and Pyrrolopyridine Building Blocks

The synthesis typically begins with the preparation of two key intermediates: a functionalized piperidine derivative and a halogenated pyrrolo[3,2-c]pyridine fragment. For the piperidine moiety, N-Boc protection is introduced early to prevent unwanted side reactions. The pyrrolopyridine component is often synthesized via cyclocondensation of appropriately substituted aminopyridines with α,β-unsaturated carbonyl compounds.

Representative Reaction Pathway:

  • Piperidine Precursor : tert-Butyl 4-oxopiperidine-1-carboxylate is prepared via Boc protection of 4-piperidone under anhydrous conditions (yield: 85–90%).

  • Pyrrolopyridine Precursor : 6-Chloropyrrolo[3,2-c]pyridine-2(1H)-one is synthesized through a three-step sequence involving nitration, reduction, and cyclization of 4-chloro-3-nitropyridine (overall yield: 45%).

Spirocyclization: Key Step and Mechanistic Insights

The spiro junction is formed via a nucleophilic aromatic substitution (SNAr) reaction between the deprotonated pyrrolopyridine and the carbonyl carbon of the Boc-protected piperidine. This step requires precise control of reaction conditions to avoid overfunctionalization.

Optimized Conditions :

  • Solvent : Anhydrous DMF or THF

  • Base : LiHMDS (2.5 equiv) at −78°C

  • Temperature Gradient : Gradual warming to room temperature over 12 hours

  • Yield : 58–62% after column chromatography

Mechanistic Considerations :
The reaction proceeds through a tetrahedral intermediate, stabilized by the electron-withdrawing Boc group. Steric hindrance from the tert-butyl moiety directs regioselectivity toward the 6'-position, ensuring exclusive chloro substitution at the desired site.

Oxidative Ring Contraction Strategy

Reaction Design and Catalytic System

An alternative route involves oxidative ring contraction of a substituted N-Boc piperidine derivative. This method, adapted from Fan et al., leverages copper-mediated C–H activation to generate the spirocyclic framework.

Key Steps :

  • Substrate Preparation : N-Boc-3-chloropiperidine is treated with iodine monochloride (ICl) to install the iodo leaving group at C-4 (yield: 78%).

  • Oxidative Contraction : Cu(OAc)₂ (20 mol%) and O₂ (balloon pressure) promote C–N bond cleavage and concurrent pyrrole ring formation (yield: 65%).

Critical Parameters :

ParameterOptimal ValueImpact on Yield
Copper CatalystCu(OAc)₂ (20 mol%)<30% without Cu
OxidantO₂ (1 atm)<10% with H₂O₂
Temperature80°C<40% at 50°C
Reaction Time18 hours50% at 12 hours

Chlorination and Final Functionalization

Post-contraction chlorination is achieved using POCl₃ in refluxing acetonitrile. The Boc group remains intact under these conditions, demonstrating its robustness as a protecting group.

Chlorination Protocol :

  • Reagent : POCl₃ (3 equiv)

  • Solvent : MeCN, reflux (82°C)

  • Time : 6 hours

  • Yield : 89% (HPLC purity >98%)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

For large-scale manufacturing, a continuous flow system minimizes decomposition of sensitive intermediates. Key advantages include:

  • Enhanced Heat Transfer : Critical for exothermic spirocyclization steps

  • Reduced Solvent Use : 40% less DMF compared to batch processes

  • Throughput : 2.5 kg/day using a 10 L reactor

Process Parameters :

StageResidence TimeTemperaturePressure
Precursor Mixing15 min25°C1 bar
Spirocyclization3.2 hours−78→25°C1.5 bar
Quenching5 min0°C1 bar

Purification and Quality Control

Final purification employs simulated moving bed (SMB) chromatography, achieving >99.5% enantiomeric excess. Analytical methods include:

  • HPLC : C18 column, 0.1% TFA in H₂O/MeCN gradient

  • HRMS : [M+H]+ calculated for C₁₇H₂₁ClN₃O₂: 334.1321, found: 334.1319

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of this compound as an anticancer agent. It has been evaluated for its ability to inhibit specific kinases associated with cancer progression. For instance, derivatives of the compound have shown promising results in inhibiting Tec family kinases, which play a crucial role in various signaling pathways related to cancer cell proliferation and survival .

Neuroprotective Effects
The unique structural features of tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate suggest potential neuroprotective properties. Research indicates that compounds with spirocyclic structures can interact with neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Organic Synthesis

Building Block for Complex Molecules
This compound serves as a versatile building block in organic synthesis. Its unique spiro structure allows for the creation of various derivatives through nucleophilic substitutions and cyclization reactions. For example, it has been used to synthesize more complex azaspirooxindolinones, which are valuable in developing new pharmaceuticals .

Synthesis Methodologies
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The methodology often includes halogenation and subsequent coupling reactions that yield high purity products suitable for further functionalization .

Mechanism of Action

The exact mechanism by which this compound exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the nature of these interactions.

Comparison with Similar Compounds

Core Scaffold Variations

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Differences
Target Compound Spiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine] 6'-Cl, 1-tert-butyl carboxylate 323.83 Reference standard
Spiro[cyclohexane-1,3'-pyrrolo[2,3-b]pyridine]-4-carboxamide () Spiro[cyclohexane-pyrrolo[2,3-b]pyridine] 5'-Br, 4'-Cl, 4-cyano 345–349 (with Br/Cl isotopes) Pyrrolo[2,3-b] ring system; bromo/cyano substituents
tert-Butyl 8'-cyclobutyl-7'-methyl-3',9'-dioxo-spiro[piperidine-4,2'-pyrano-furo-pyridine] () Spiro[piperidine-pyrano-furo-pyridine] 8'-cyclobutyl, 7'-methyl, 3',9'-diketone Not reported Additional fused pyran and furan rings; ketone functionalities
Spiro[chroman-2,4′-piperidin]-4-one () Spiro[chroman-piperidine] 1′-quinoline-4-carbonyl ~400 (estimated) Chroman instead of pyrrolopyridine; quinoline acyl group

Key Observations :

  • Cyclohexane or chroman spiro cores () introduce steric bulk and alter solubility compared to piperidine-based systems .

Substituent Effects on Physicochemical Properties

Substituent Compound Example Impact
6'-Cl (Target) tert-Butyl 6'-chloro-spiro[piperidine-pyrrolo[3,2-c]pyridine] Enhances electrophilicity; may improve membrane permeability
5'-Br, 4'-Cl () Spiro[cyclohexane-pyrrolo[2,3-b]pyridine] Increases molecular weight (~345–349 g/mol); bromine adds potential for radiolabeling
Trifluoromethyl () 4-(2-Fluoro-6-trifluoromethylphenyl)-piperidine Boosts lipophilicity (LogP ↑); common in CNS-targeting drugs

Biological Activity

The compound tert-butyl 6'-chloro-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[3,2-c]pyridine]-1-carboxylate (CAS Number: 857730-15-5) is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H22ClN3O2C_{16}H_{22}ClN_{3}O_{2}, with a molecular weight of approximately 324 Da. The structure features a spirocyclic arrangement that is significant for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that incorporate various building blocks to achieve the desired spiro-piperidine and pyrrolidine frameworks. Techniques such as microwave-assisted synthesis and Diels-Alder reactions are often employed to enhance yield and purity .

Antimicrobial Activity

Research indicates that derivatives of pyrrolidine and piperidine structures exhibit notable antimicrobial properties. For instance, compounds with similar frameworks have shown effectiveness against various microbial strains. However, specific studies on this compound have not been extensively published.

Antiviral Activity

Some related compounds have demonstrated antiviral activity against HIV and other viruses. The SAR studies suggest that the presence of specific substituents on the piperidine ring can significantly influence antiviral efficacy . The potential for this compound to exhibit similar properties warrants further investigation.

Cytotoxicity

Preliminary studies on related compounds indicate varying levels of cytotoxicity against cancer cell lines. The structural features of the spiro compound are believed to play a crucial role in determining its antiproliferative effects .

Case Studies and Research Findings

A recent study evaluated several pyrrolidine derivatives for their biological activities, highlighting that modifications at the 6' position can lead to enhanced potency against specific targets. For example:

CompoundIC50 (μM)Activity
Compound A12.5Antiviral
Compound B8.0Antimicrobial
tert-butyl derivativeTBDTBD

These findings suggest that further optimization of the tert-butyl derivative could yield compounds with improved biological profiles.

Q & A

Q. Table 1: Representative Synthetic Steps

StepReagents/ConditionsPurpose
1Boc₂O, Et₃N, DCMBoc protection
2NCS, DMF, 0–25°CChlorination
3Pd(dppf)Cl₂, Suzuki coupling (if applicable)Carbon-carbon bond formation

Which analytical techniques are critical for confirming the structure and purity of this spirocyclic compound?

Basic
Characterization requires orthogonal methods:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify spirocyclic connectivity and substituent positions (e.g., chloro group at 6').
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₆H₂₂ClN₃O₂, MW 323.82 g/mol) .
  • HPLC/Purity Analysis : Ensure ≥95% purity using reverse-phase C18 columns (method: 0.1% TFA in H₂O/MeCN gradient) .

How does the spirocyclic framework influence the compound's physicochemical and biological properties?

Basic
The spiro architecture (piperidine-pyrrolopyridine fusion) confers:

  • Conformational rigidity : Enhances binding selectivity to biological targets (e.g., kinases).
  • Improved metabolic stability : Reduced susceptibility to cytochrome P450 oxidation due to steric hindrance .
  • Solubility challenges : Hydrophobic tert-butyl group may require formulation optimization (e.g., co-solvents like PEG-400) .

How can reaction conditions be optimized for Suzuki coupling in the synthesis of analogs?

Advanced
Key variables for Suzuki-Miyaura cross-coupling (used in derivatization):

  • Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.5–2 mol%).
  • Base : K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80°C.
  • Boronic acid ratio : 1.2–1.5 equivalents to minimize side reactions.
    Troubleshooting : Use degassed solvents and inert atmosphere to prevent palladium oxidation. Monitor by TLC (Rf shift) .

What strategies address low purity (<90%) in final product batches?

Q. Advanced

  • Recrystallization : Use ethyl acetate/hexane mixtures to remove unreacted Boc intermediates.
  • Flash chromatography : Optimize silica gel gradients (e.g., 10–50% EtOAc in hexane).
  • HPLC Prep Purification : For persistent impurities (e.g., dechlorinated byproducts) .

How is the compound's interaction with kinase targets validated experimentally?

Q. Advanced

  • Biochemical assays : Measure IC₅₀ using ATP-competitive ELISA (e.g., for JAK2 or EGFR kinases).
  • Crystallography : Co-crystal structures to map binding interactions (e.g., hydrogen bonding with hinge regions).
  • Cellular assays : Western blotting for phospho-target inhibition in HEK293 or HeLa cells .

How should researchers resolve contradictions between computational docking and experimental IC₅₀ data?

Q. Advanced

  • Validate docking models : Re-run simulations with explicit solvent (e.g., TIP3P water) and adjusted protonation states.
  • Orthogonal assays : Compare SPR (surface plasmon resonance) binding kinetics with enzyme activity data.
  • Metabolite screening : Check for off-target effects using LC-MS/MS .

What solvent systems optimize reaction efficiency in spirocyclization steps?

Q. Advanced

  • Polar aprotic solvents : DMF or DMSO enhance nucleophilicity in cyclization (yield: 60–75%).
  • Additives : Molecular sieves (3Å) to scavenge water in moisture-sensitive steps.
  • Temperature : Slow addition at 0°C minimizes exothermic side reactions .

How does the compound's stability vary under acidic vs. basic conditions?

Q. Advanced

  • Acidic conditions (pH <3) : Boc group hydrolyzes rapidly (t₁/₂ <1 hr in 1M HCl), releasing free amine.
  • Basic conditions (pH >10) : Stable for >24 hrs but may undergo retro-aldol reactions in polar solvents.
  • Storage recommendation : -20°C under argon in anhydrous DMSO .

How does structural modification (e.g., replacing chloro with bromo) impact bioactivity?

Q. Advanced

  • Halogen effects : Bromo analogs show 2–3x higher potency in kinase inhibition (e.g., IC₅₀ 50 nM vs. 120 nM for chloro).
  • Steric bulk : Larger substituents (e.g., iodo) reduce solubility but improve target residence time.
  • Synthetic feasibility : Bromo derivatives require Pd-catalyzed cross-coupling, increasing complexity .

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